![molecular formula C19H14ClFN6O2 B2896010 2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide CAS No. 888426-00-4](/img/structure/B2896010.png)

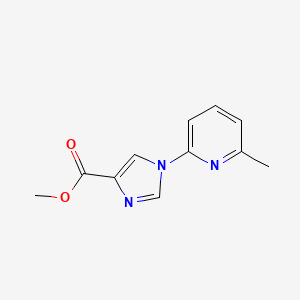

2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

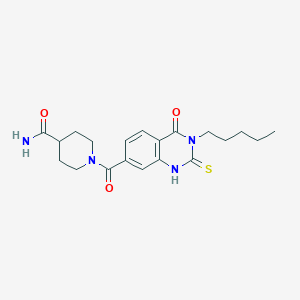

This compound is a complex organic molecule that contains several functional groups, including a triazolopyrimidine ring, a chloromethylphenyl group, and a fluorophenyl group. These groups could potentially give the compound a variety of interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. The triazolopyrimidine core would likely contribute to the compound’s stability and could potentially participate in various chemical reactions .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it’s used. The presence of the chloro, methyl, and fluoro groups could potentially make it reactive with a variety of other substances .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the functional groups it contains would all influence its properties .Scientific Research Applications

Antiproliferative Agent in Cancer Research

The triazolopyrimidine core of the compound has been synthesized and evaluated for its antiproliferative activities against various human cancer cell lines . This suggests its potential use as a therapeutic agent in gynecological cancers, where it could inhibit the proliferation of cancer cells.

Privileged Scaffold in Medicinal Chemistry

Compounds with the triazolopyrimidine structure are considered privileged scaffolds in medicinal chemistry due to their high hit rates and pharmacological profiles . This makes them suitable for the development of molecular libraries as leads for new drug discovery.

Synthesis of Complex Molecular Structures

The compound’s synthesis involves a one-pot, three-step cascade process engaging multiple reactive centers, which is ideal for preparing complex structures in an efficient and atom-economic fashion . This method is significant in the field of green chemistry and could be applied to the synthesis of other complex molecules.

c-Met Inhibitor Development

The triazolopyrimidine derivatives have been investigated as potential c-Met inhibitors . The c-Met receptor tyrosine kinase is a target for cancer therapy, and the compound could serve as a lead for the development of new c-Met targeting agents.

Stereochemistry and Relative Configuration Studies

The stereochemistry and relative configurations of synthesized compounds like AB00676665-01 can be determined by 1D and 2D NMR spectroscopy and X-ray crystallography . This application is crucial in the field of structural biology and helps in understanding the three-dimensional arrangement of atoms in a molecule.

Enantioselective Synthesis

The compound has been synthesized using enantiomeric starting materials, leading to enantiomeric products with a high enantiomeric excess (ee) of 95% . This is particularly important in the pharmaceutical industry, where the enantiomeric purity of drugs can significantly affect their safety and efficacy.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFN6O2/c1-11-5-6-14(8-15(11)20)27-18-17(24-25-27)19(29)26(10-22-18)9-16(28)23-13-4-2-3-12(21)7-13/h2-8,10H,9H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYMAEPLPMRPJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)F)N=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2895928.png)

![(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2895929.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2895930.png)

![7-[(4-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B2895933.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2895934.png)

![5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2895942.png)

![ethyl 3-oxo-4-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2895945.png)